![molecular formula C15H22N2O3 B2664970 1-(2-Ethoxyphenyl)-3-((1-hydroxycyclopentyl)methyl)urea CAS No. 1219903-88-4](/img/structure/B2664970.png)
1-(2-Ethoxyphenyl)-3-((1-hydroxycyclopentyl)methyl)urea
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Description
1-(2-Ethoxyphenyl)-3-((1-hydroxycyclopentyl)methyl)urea, also known as EPCMU, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been found to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen Rearrangement
Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate mediated Lossen rearrangement demonstrates the synthesis of ureas from carboxylic acids. This method achieves good yields without racemization under mild conditions, highlighting a cost-effective and environmentally friendly approach to urea synthesis, which could be relevant for synthesizing compounds like 1-(2-Ethoxyphenyl)-3-((1-hydroxycyclopentyl)methyl)urea (Kishore Thalluri et al., 2014).
Carbocyclic Analogs of Uridine Nucleosides
The synthesis of carbocyclic analogs of uridine nucleosides through the treatment of hydroxyl derivatives with 3-ethoxyacryloyl isocyanate demonstrates the creation of N-(3-ethoxyacryloyl)-N′-[hydroxy- or dihydroxy(hydroxy-methyl)cyclopentyl]ureas. This synthesis process may offer a pathway for creating nucleoside analogs with potential therapeutic applications, albeit the specific compound was not directly synthesized in this research (Y. Shealy & C. O'dell, 1976).
Acetylcholinesterase Inhibitors
Research on 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas for antiacetylcholinesterase activity explores the synthesis of urea derivatives aimed at optimizing pharmacophoric moieties for inhibiting acetylcholinesterase. This study indicates potential applications of urea derivatives in developing therapeutics for conditions such as Alzheimer's disease (J. Vidaluc et al., 1995).
Hydrogel Formation and Rheology Tuning
The formation of hydrogels from 1-(3-methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea underlines the application of urea derivatives in creating materials with tunable physical properties. The study demonstrates how the gelation and rheology of these hydrogels can be influenced by the identity of the anion, which might be relevant for material science and drug delivery systems (G. Lloyd & J. Steed, 2011).
properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-[(1-hydroxycyclopentyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-2-20-13-8-4-3-7-12(13)17-14(18)16-11-15(19)9-5-6-10-15/h3-4,7-8,19H,2,5-6,9-11H2,1H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUZAAIWERKGKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2(CCCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxyphenyl)-3-[(1-hydroxycyclopentyl)methyl]urea |
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